



Application of SIS17 in Studying Protein Acylation

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Compound of Interest		
Compound Name:	SIS17	
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Introduction

Protein acylation, a crucial post-translational modification, involves the attachment of acyl groups to proteins, thereby modulating their function, localization, and stability. Histone deacetylase 11 (HDAC11) has been identified as a key enzyme that removes fatty acyl groups from proteins, a process known as defatty-acylation. **SIS17** is a potent and selective inhibitor of HDAC11, making it an invaluable tool for studying the dynamics of protein acylation and the biological roles of HDAC11.[1][2][3][4] This document provides detailed application notes and protocols for utilizing **SIS17** in protein acylation research.

Mechanism of Action

SIS17 is a mammalian histone deacetylase 11 (HDAC11) inhibitor with an IC50 value of 0.83 μM.[3] Unlike many other HDAC inhibitors, SIS17 is highly selective for HDAC11 and does not significantly inhibit other HDACs. HDAC11 functions as a defatty-acylase, with a catalytic efficiency for demyristoylation that is over 10,000-fold higher than its deacetylase activity.[4] SIS17 specifically inhibits this defatty-acylation activity. A primary substrate of HDAC11 is the serine hydroxymethyl transferase 2 (SHMT2), a key enzyme in one-carbon metabolism.[1][4] By inhibiting HDAC11, SIS17 increases the fatty acylation levels of SHMT2, which in turn modulates downstream signaling pathways, such as the type I interferon response.[1][4]



Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity of SIS17.

Table 1: In Vitro Inhibitory Activity of SIS17 against HDAC11

Substrate	IC50 (μM)
Myristoyl-H3K9 peptide	0.83[1][3]
Myristoyl-SHMT2 peptide	0.27[1]

Table 2: Selectivity of SIS17 against other HDACs

HDAC Isoform	Inhibition at 100 µM
HDAC1	No significant inhibition
HDAC4	No significant inhibition
HDAC8	No significant inhibition
SIRT1	No significant inhibition
SIRT2	No significant inhibition
SIRT3	No significant inhibition
SIRT6	No significant inhibition

Data derived from in vitro assays showing **SIS17**'s high selectivity for HDAC11.[1]

Table 3: Cellular Activity of SIS17 in MCF7 Cells

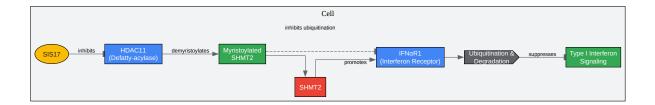
SIS17 Concentration (µM)	Effect on SHMT2 Fatty Acylation
12.5	Significant increase[1]
25.0	Significant increase[1]
50.0	Significant increase[1]



MCF7 cells were treated with SIS17 for 6 hours.[1]

Signaling Pathway

The inhibition of HDAC11 by **SIS17** has been shown to modulate the type I interferon signaling pathway through its effect on SHMT2 acylation.



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Caption: HDAC11-SHMT2-Interferon signaling pathway.

Experimental Protocols Protocol 1: In Vitro HDAC11 Inhibition Assay

This protocol is to determine the in vitro inhibitory activity of **SIS17** on HDAC11.

Materials:

- Recombinant human HDAC11
- Myristoylated peptide substrate (e.g., myristoyl-SHMT2 peptide)
- SIS17
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)



- Developer solution (e.g., containing a trypsin and a fluorescent reporter)
- 96-well black microplate
- · Plate reader

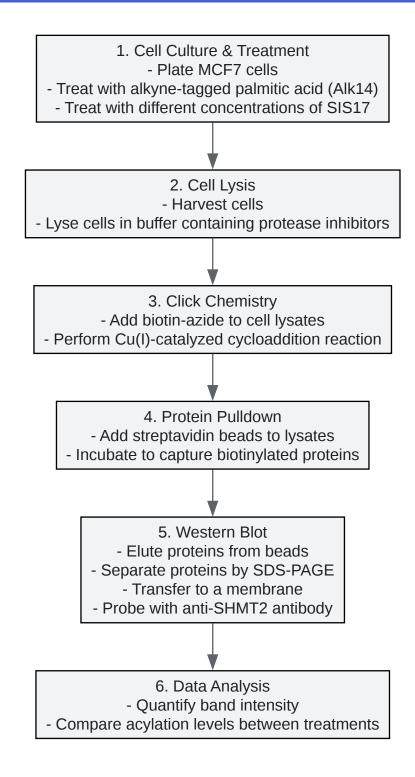
Procedure:

- Prepare serial dilutions of SIS17 in DMSO.
- In a 96-well plate, add the assay buffer.
- Add the myristoylated peptide substrate to each well.
- Add the diluted SIS17 or DMSO (vehicle control) to the wells.
- Initiate the reaction by adding recombinant HDAC11 to each well.
- Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).
- Stop the reaction by adding the developer solution.
- Incubate at 37°C for 15-30 minutes to allow for signal development.
- Measure the fluorescence using a plate reader.
- Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cellular SHMT2 Acylation Assay

This protocol describes how to assess the effect of **SIS17** on the fatty acylation of SHMT2 in cultured cells.[1]





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Caption: Experimental workflow for SHMT2 acylation assay.

Materials:

MCF7 cells (or other suitable cell line)



- Cell culture medium and supplements
- Alkyne-tagged palmitic acid analog (e.g., Alk14)[1]
- SIS17
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Biotin-azide
- Click chemistry reaction components (e.g., copper(II) sulfate, TCEP, TBTA)
- Streptavidin-conjugated beads
- SDS-PAGE gels and buffers
- PVDF membrane
- Primary antibody against SHMT2
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Culture and Treatment:
 - Plate MCF7 cells in appropriate culture vessels and allow them to adhere.
 - Treat the cells with 50 μM of an alkyne-tagged palmitic acid analog (Alk14) for 6 hours.
 - \circ Concurrently, treat the cells with varying concentrations of **SIS17** (e.g., 0, 12.5, 25, 50 μ M) or DMSO as a vehicle control.[1]
- Cell Lysis:



- After treatment, wash the cells with ice-cold PBS.
- Lyse the cells in a suitable lysis buffer containing protease inhibitors.
- Clarify the lysates by centrifugation.

Click Chemistry:

- To the cell lysates, add biotin-azide and the click chemistry reaction components.
- Incubate the reaction at room temperature to allow the biotin tag to be attached to the alkyne-labeled acylated proteins.

· Protein Pulldown:

- Add streptavidin-conjugated beads to the lysates.
- Incubate with gentle rotation to allow the beads to capture the biotinylated proteins.
- Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

Western Blot Analysis:

- Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane and then probe with a primary antibody specific for SHMT2.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.

Data Analysis:

Quantify the band intensities corresponding to acylated SHMT2.



- Normalize the data to a loading control if necessary.
- Compare the levels of acylated SHMT2 across the different SIS17 treatment concentrations.

Conclusion

SIS17 is a powerful and selective tool for investigating the role of HDAC11 in protein defatty-acylation. The protocols and data presented here provide a comprehensive guide for researchers to utilize **SIS17** effectively in their studies of protein acylation dynamics and the associated signaling pathways. The ability to specifically inhibit HDAC11 with **SIS17** opens up new avenues for understanding the therapeutic potential of targeting this enzyme in various diseases.

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